molecular formula C9H9NO6S B138819 (R)-(-)-Glycidyl nosylate CAS No. 115314-17-5

(R)-(-)-Glycidyl nosylate

Cat. No. B138819
M. Wt: 259.24 g/mol
InChI Key: AIHIHVZYAAMDPM-MRVPVSSYSA-N
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Description

“®-(-)-Glycidyl nosylate” is also known as “(2R)-(-)-Glycidyl 3-nitrobenzenesulfonate”. It is primarily used as a laboratory chemical . Its molecular formula is C9H9NO6S and it has a molar mass of 259.24 .


Physical And Chemical Properties Analysis

“®-(-)-Glycidyl nosylate” has a density of 1.5881 (rough estimate), a melting point of 59-63 °C, and a boiling point of 432.2±20.0 °C (Predicted). Its refractive index is estimated to be 1.5270 .

Scientific Research Applications

  • Synthesis of Pharmaceuticals and Compounds : (R)-(-)-Glycidyl nosylate is used in the enantiospecific synthesis of pharmacologically active compounds. For example, it is utilized in the chiral synthesis of arimoclomol, a drug with potential therapeutic applications (Atkinson et al., 2017).

  • Organic Synthesis Applications : It plays a significant role in regioselective and enantioselective chemical reactions. A study demonstrated its use in the nucleophilic reactions of phenols with oxiranes, leading to enantiopure β-blockers, which are important in medicinal chemistry (Kitaori et al., 1999).

  • Material Science and Polymer Chemistry : (R)-(-)-Glycidyl nosylate is involved in the synthesis of various polymeric materials. For example, it's used in the creation of glycidyl methacrylate-based resins, which have applications in adsorbing chromate oxyanions from different media (Atia, 2006).

  • Environmental Applications : Derivatives of glycidyl nosylate are used in environmental remediation, such as in the adsorption of hazardous materials from aqueous solutions. For instance, glycidyl methacrylate-based resins are effective in the removal of arsenic from water (Donia et al., 2011).

  • Nanotechnology and Surface Engineering : It is also used in the development of nanomaterials and coatings. A study involved the use of glycidyl methacrylate in the fabrication of superhydrophobic films, mimicking natural surface wettability like lotus leaves and rose petals (Li et al., 2015).

Safety And Hazards

“®-(-)-Glycidyl nosylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

[(2R)-oxiran-2-yl]methyl 3-nitrobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6S/c11-10(12)7-2-1-3-9(4-7)17(13,14)16-6-8-5-15-8/h1-4,8H,5-6H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHIHVZYAAMDPM-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)COS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60151047
Record name Benzenesulfonic acid, 3-nitro-, oxiranylmethyl ester, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60151047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-Glycidyl nosylate

CAS RN

115314-17-5
Record name Benzenesulfonic acid, 3-nitro-, (2R)-2-oxiranylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115314-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonic acid, 3-nitro-, oxiranylmethyl ester, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115314175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 3-nitro-, oxiranylmethyl ester, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60151047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenesulfonic acid, 3-nitro-, (2R)-2-oxiranylmethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.734
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Synthesis routes and methods

Procedure details

m-Nitrobenzensulfonylchloride (12.6 g; 57 mmol) was added to a cold (−20° C.) solution of (R)-(+)-glycidol (5.5 g; 74 mmol) and TEA (10.3 mL; 74 mmol). The reaction mixture was stirred at −20° C. for 96 h. The solution was filtered and the filtrate washed with tartaric acid (10% w/w), brine, H2O and concentrated giving the title compound in a 97% yield.
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
10.3 mL
Type
reactant
Reaction Step One
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
BN Atkinson, HL Woodward, J Sipthorp… - Organic & Biomolecular …, 2017 - pubs.rsc.org
A new efficient chiral synthesis of enantiopure arimoclomol (2) is reported from (R)-(−)-glycidyl nosylate (11) with complete retention of chiral integrity. Off-target pharmacology of …
Number of citations: 3 pubs.rsc.org
Y Chen, Y Ju, C Li, T Yang, Y Deng, Y Luo - The Journal of Antibiotics, 2019 - nature.com
Methicillin-resistant Staphylococcus aureus (MRSA) infections are a significant global health challenge due to the emergence of strains exhibiting resistance to nearly all classes of …
Number of citations: 8 www.nature.com
A Gautier, JC Mulatier, J Crassous, JP Dutasta - Organic Letters, 2005 - ACS Publications
A novel class of chiral hemicryptophane hosts has been synthesized in diastereoisomerically pure form, namely, M-(R,R,R)-1a/P-(S,S,S)-1a and M-(S,S,S)-1b/P-(R,R,R)-1b. The C 3 -…
Number of citations: 74 pubs.acs.org
CJ Barnett, B Huff, ME Kobierski… - The Journal of …, 2004 - ACS Publications
Studies of the displacement chemistry of 1,1-difluorocyclopropyldibenzosuberanyl alcohol 4 and its activated bromide derivative 6 have led to an improved approach to anti-2, a key …
Number of citations: 27 pubs.acs.org
D Zhang, K Jamieson, L Guy, G Gao, JP Dutasta… - Chemical …, 2017 - pubs.rsc.org
Five sets of oxido-vanadium(V) complexes, which include both cages and open structures, were prepared and tested in the catalytic oxidation of sulfides. It was found that the …
Number of citations: 45 pubs.rsc.org
D Zhang, JC Mulatier, JR Cochrane… - … A European Journal, 2016 - Wiley Online Library
The synthesis of eight enantiopure molecular cages (four diastereomeric pairs of enantiomers) comprising a helically chiral cyclotriveratrylene (CTV) unit, three axially chiral binaphthol …
D Lafrance, S Caron - Organic Process Research & Development, 2012 - ACS Publications
A new synthetic route to a dipeptidyl peptidase-4 (DPP4) inhibitor was developed and demonstrated on a multigram scale. This approach takes advantage of the cheap and readily …
Number of citations: 14 pubs.acs.org
C Colomban, B Chatelet, A Martinez - Synthesis, 2019 - thieme-connect.com
… Deprotection of 3 into the phenol derivative 4, followed by its reactions with enantiopure R-glycidyl nosylate provided the epoxide 5 in an excellent overall yield of 87%. The subsequent …
Number of citations: 7 www.thieme-connect.com
F Narjes, B Crescenzi, M Ferrara… - Journal of medicinal …, 2011 - ACS Publications
Infections caused by hepatitis C virus (HCV) are a significant world health problem for which novel therapies are in urgent demand. The polymerase of HCV is responsible for the …
Number of citations: 67 pubs.acs.org
N Kumar, SR Devineni, K Aggile, PR Gajjala… - Research on Chemical …, 2018 - Springer
The present study is related to a commercially practicable new synthetic process for production of teneligliptin hydrobromide hydrate (1), a dipeptidyl peptidase-4 (DPP-4) inhibitor. Key …
Number of citations: 11 link.springer.com

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